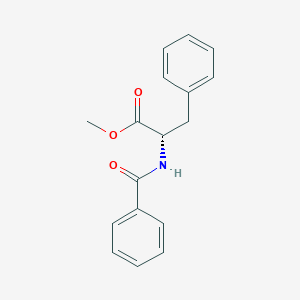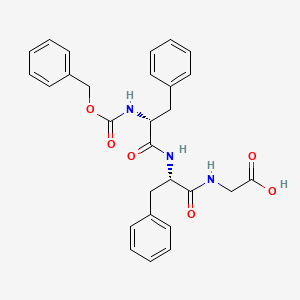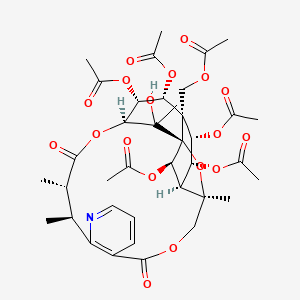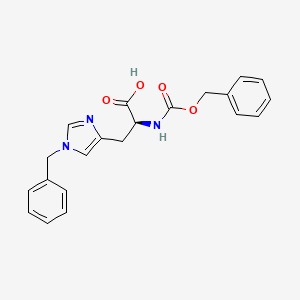
1,3-Diethyltetramethyldisiloxane
Vue d'ensemble
Description
1,3-Diethyltetramethyldisiloxane is a chemical compound with the molecular formula C8H22OSi2 . It has an average mass of 190.431 Da and a monoisotopic mass of 190.120911 Da . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,3-Diethyltetramethyldisiloxane involves a multi-step reaction . The process includes the use of tetrahydrofuran under an inert atmosphere at 20°C, followed by a reaction period of 2 hours at the same temperature . The mixture is then subjected to a 20-hour reaction at -40°C under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 1,3-Diethyltetramethyldisiloxane can be analyzed using techniques such as X-ray crystallography . This method allows for the determination of the three-dimensional molecular structure of small molecule compounds at atomic resolution .Chemical Reactions Analysis
The chemical reactions involving 1,3-Diethyltetramethyldisiloxane can be analyzed using principles of chemical reactor analysis . This involves understanding the rate equations, coupled reactions, and the effects of transport phenomena .Physical And Chemical Properties Analysis
1,3-Diethyltetramethyldisiloxane has a density of 0.8±0.1 g/cm3, a boiling point of 144.6±8.0 °C at 760 mmHg, and a vapour pressure of 6.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 36.6±3.0 kJ/mol and a flash point of 33.5±18.8 °C .Applications De Recherche Scientifique
1. Stereospecific 1,3-diene Carbonyls Synthesis
- Application Summary: 1,3-Diethyltetramethyldisiloxane is used in the design, synthesis, and applications of stereospecific 1,3-diene carbonyls . This strategy is applicable in both intramolecular and intermolecular protocols .
- Methods of Application: The reactions undergo a cyclopropanation/rearrangement sequence . With an E / E -1,3-dienal, corresponding N -tosylhydrazones were readily prepared and subjected to phenylboronic acid to form a double bond migration product and indoles to construct a five-member ring via [3 + 2] annulation reaction .
- Results or Outcomes: This method features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .
2. Formation of Substituted 1,3-Dioxolanes
- Application Summary: 1,3-Diethyltetramethyldisiloxane is used in the stereoselective formation of substituted 1,3-dioxolanes .
- Methods of Application: The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completed the formation of the dioxolane product .
- Results or Outcomes: This method allows for the stereoselective formation of substituted 1,3-dioxolanes through an assembly of three components: alkene, carboxylic acid, and silyl enol ether .
3. Low Temperature Fluids
- Application Summary: 1,3-Diethyltetramethyldisiloxane is used as a low temperature fluid in aerospace hydraulics or as performance additives to synthetic hydrocarbons .
- Methods of Application: It is incorporated at low levels (typically 1-3%) to help stabilize silicone-organic mixtures that have a tendency to phase separate during storage .
- Results or Outcomes: These fluids are oxidatively stable to 150 °C and thermally stable under inert atmospheres to 225 °C .
4. Silahydrocarbons
- Application Summary: 1,3-Diethyltetramethyldisiloxane is used in the formation of silahydrocarbons .
- Methods of Application: Silahydrocarbons are low molecular weight fluids that provide excellent lubrication and liquid behavior at low temperatures . Their low viscosity and hydrocarbon compatibility allows use of these materials as internal lubricants in ink-jet and microfluidic applications .
- Results or Outcomes: The incorporation of 1,3-Diethyltetramethyldisiloxane in silahydrocarbons enhances their thermostability and increases their refractive index .
5. Stabilizer for Silicone-Organic Mixtures
- Application Summary: 1,3-Diethyltetramethyldisiloxane is used as a stabilizer for silicone-organic mixtures .
- Methods of Application: It is incorporated at low levels (typically 1-3%) to help stabilize silicone-organic mixtures that have a tendency to phase separate during storage .
- Results or Outcomes: The incorporation of 1,3-Diethyltetramethyldisiloxane in these mixtures enhances their thermostability and increases their refractive index .
6. Internal Lubricants in Ink-Jet and Microfluidic Applications
- Application Summary: 1,3-Diethyltetramethyldisiloxane is used as an internal lubricant in ink-jet and microfluidic applications .
- Methods of Application: Silahydrocarbons are low molecular weight fluids that provide excellent lubrication and liquid behavior at low temperatures . Their low viscosity and hydrocarbon compatibility allows use of these materials as internal lubricants in ink-jet and microfluidic applications .
- Results or Outcomes: The incorporation of 1,3-Diethyltetramethyldisiloxane in silahydrocarbons enhances their thermostability and increases their refractive index .
Safety And Hazards
1,3-Diethyltetramethyldisiloxane is classified as a flammable liquid and vapor . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and other ignition sources . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .
Propriétés
IUPAC Name |
ethyl-[ethyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODWWDLLPURTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)O[Si](C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344223 | |
| Record name | 1,3-DIETHYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyltetramethyldisiloxane | |
CAS RN |
2295-17-2 | |
| Record name | 1,3-DIETHYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diethyl-1,1,3,3-tetramethyl-disiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



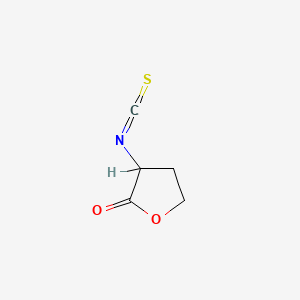
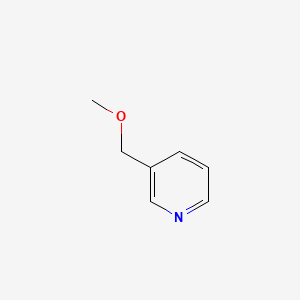



![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)
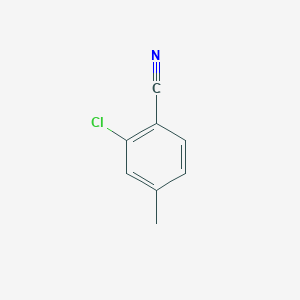
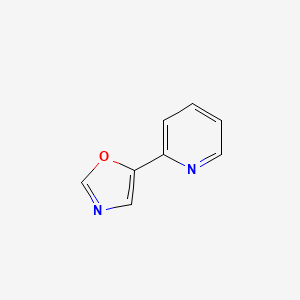
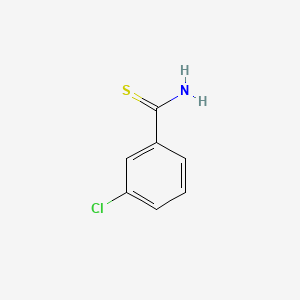
![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)
